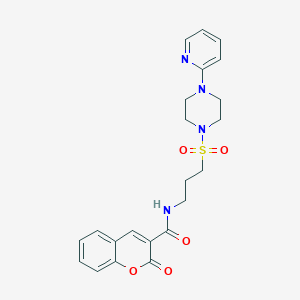
2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to targettubulin proteins , which play a crucial role in cell division and are a common target for anti-cancer drugs .
Mode of Action
Compounds with similar structures, such as those derived from theindibulin and combretastatin scaffolds , are known to be anti-mitotic agents . Anti-mitotic agents typically work by inhibiting the polymerization of tubulin, disrupting the formation of the mitotic spindle, and thereby preventing cell division .
Biochemical Pathways
Similar compounds have been found to affect thetubulin polymerization pathway , which is crucial for cell division. Disruption of this pathway can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Similar compounds have showncytotoxic activity against various cancer cell lines
生物活性
The compound 2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential pharmacological applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O5S , with a molecular weight of 456.52 g/mol . The structure includes a chromene core, a piperazine moiety, and a sulfonyl group, which contribute to its biological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Chromene derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles in the compound suggests it may possess antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Some studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, providing insights into their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chromene structure significantly influence biological activity. The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity | Notable Effects |
|---|---|---|---|
| 2H-Chromene Derivatives | Core chromene structure | Anticancer | Induces apoptosis in cancer cells |
| Pyridine-Piperazine Derivatives | Nitrogen heterocycles | Antimicrobial | Effective against Gram-positive bacteria |
| Sulfonamide Variants | Sulfonyl group attachment | Anti-inflammatory | Inhibits TNF-alpha production |
Case Studies
- Anticancer Studies : A study evaluated the anticancer properties of a series of chromene derivatives, demonstrating that specific substitutions on the chromene ring enhanced cytotoxicity against breast cancer cell lines (MCF-7) . The mechanism involved the activation of apoptotic pathways.
- Antimicrobial Activity : A recent evaluation of related compounds showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The piperazine moiety was crucial for enhancing membrane permeability, allowing better interaction with bacterial targets .
- Anti-inflammatory Mechanisms : Research has also focused on the anti-inflammatory potential of sulfonamide derivatives, showing that these compounds can effectively reduce inflammation markers in vitro by inhibiting nitric oxide production .
属性
IUPAC Name |
2-oxo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-21(18-16-17-6-1-2-7-19(17)31-22(18)28)24-10-5-15-32(29,30)26-13-11-25(12-14-26)20-8-3-4-9-23-20/h1-4,6-9,16H,5,10-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYADEMLZRXLCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













